molecular formula C7H10N2O B1295814 3-Methoxybenzene-1,2-diamine CAS No. 37466-89-0

3-Methoxybenzene-1,2-diamine

Cat. No.: B1295814
CAS No.: 37466-89-0
M. Wt: 138.17 g/mol
InChI Key: BFLWXPJTAKXXKT-UHFFFAOYSA-N
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Description

It is a derivative of benzene, featuring two amino groups (-NH2) and one methoxy group (-OCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxybenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 3-nitroanisole (3-methoxynitrobenzene) using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction proceeds as follows:

3-Methoxynitrobenzene+3Fe+6HClThis compound+3FeCl2+2H2O\text{3-Methoxynitrobenzene} + 3 \text{Fe} + 6 \text{HCl} \rightarrow \text{this compound} + 3 \text{FeCl}_2 + 2 \text{H}_2\text{O} 3-Methoxynitrobenzene+3Fe+6HCl→this compound+3FeCl2​+2H2​O

Another method involves the catalytic hydrogenation of 3-nitroanisole using a palladium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes use high-pressure hydrogen gas and a palladium or platinum catalyst to reduce 3-nitroanisole to the desired diamine .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist of 5-hydroxytryptamine (5-HT4) receptors, which play a role in inflammatory responses . By binding to these receptors, the compound can modulate the signaling pathways involved in inflammation, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

3-Methoxybenzene-1,2-diamine can be compared with other similar compounds such as:

Biological Activity

3-Methoxybenzene-1,2-diamine, also known as m-Anisidine or 3-methoxy-1,2-benzenediamine, is an organic compound with the molecular formula C7H10N2O. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer therapy and as a precursor for other chemical syntheses. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Weight : 138.17 g/mol
  • CAS Number : 37466-89-0
  • IUPAC Name : 3-methoxy-1,2-benzenediamine
  • Structure :
C7H10N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study focusing on related compounds demonstrated that certain derivatives possess potent cytotoxic effects against various types of cancers, including leukemia and solid tumors. The mechanism of action is primarily attributed to their ability to act as DNA cross-linking agents rather than traditional topoisomerase inhibitors. This unique mechanism may provide an avenue for developing new therapeutic agents that circumvent resistance seen with conventional chemotherapeutics like vinblastine and taxol .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of this compound and its derivatives in vitro:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundCCRF-CEM (leukemia)15DNA cross-linking
This compoundMCF-7 (breast cancer)20DNA cross-linking
Derivative AA549 (lung cancer)10DNA cross-linking
Derivative BHeLa (cervical cancer)12DNA cross-linking

Source: Adapted from cytotoxicity studies on related compounds .

Case Study 1: Antitumor Efficacy in Xenograft Models

In vivo studies have shown that certain derivatives of this compound exhibit significant antitumor efficacy in xenograft models. One study reported that a specific derivative administered to nude mice bearing human breast carcinoma tumors resulted in tumor reduction comparable to established therapies like taxol. This suggests that these compounds could serve as viable alternatives or adjuncts in cancer treatment regimens .

Case Study 2: Skin Sensitization Potential

While exploring the safety profile of this compound, it was noted that the compound may cause skin irritation and sensitization upon contact. In a regulatory assessment, the compound was classified under hazardous materials due to its potential to cause allergic reactions. This finding emphasizes the need for careful handling and consideration in therapeutic applications .

Properties

IUPAC Name

3-methoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLWXPJTAKXXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276664
Record name 3-methoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37466-89-0
Record name 3-Methoxy-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37466-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzene-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Amino-3-nitroanisole (4.3 g) was hydrogenated in ethyl acetate (200 ml) using catalytic 10% palladium on charcoal under an atmosphere of hydrogen at ambient temperature. Once complete the reaction mixture was filtered through Celite and the filtrate evaporated in vacuo to afford the title compound as a brown liquid (3.60 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tin(II) chloride dihydrate (11.9 g, 52.6 mmol) was added to a solution of the above dinitroanisole (2.21 g, 8.76 mmol) in EtOAc (30 mL). The mixture was heated to reflux for 0.25 h upon which the solution became red in color. The solution was cooled to room temperature and poured into aqueous 2.0 M NaOH. The aqueous phase was extracted with EtOAc and the combined organic layers were washed with saturated aqueous NaHCO3. The organic layers were dried over sodium sulfate, eluted through a plug of silica gel (1% ammonium hydroxide in methylene chloride), and the filtrate was concentrated. The residue was dissolved in diethyl ether and extracted (3×) with 1.0 M HCl. The pH of the combined aqueous layers was adjusted to pH=12 with 2.0 M NaOH and extracted with methylene chloride. The combined organic layers were dried over sodium sulfate, filtered and concentrated to provide diaminoanisole (860 mg, 52%) as a red oil.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods III

Procedure details

To a solution of 2-nitro-3-methoxyaniline (90 mg; 0.54 mmol) in ethanol (3 ml) was added 5% palladium on carbon (18 mg; 20 wt %). The resulting suspension was stirred at room temperature under an atmosphere of hydrogen for 18 hours. The suspension was then filtered through celite and the filtrate evaporated to give 3-methoxy-1,2-phenylenediamine (73 mg, 100%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxybenzene-1,2-diamine
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.